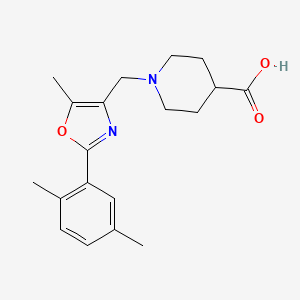
Cis-cyclopropane-1,2-dicarboxylic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-cyclopropane-1,2-dicarboxylic acid hydrazide is a chemical compound characterized by its unique cyclopropane ring structure with two carboxylic acid groups and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-cyclopropane-1,2-dicarboxylic acid hydrazide typically involves the reaction of cis-cyclopropane-1,2-dicarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. Common reagents and solvents used in this synthesis include sodium hydride (NaH), dry toluene, and ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Cis-cyclopropane-1,2-dicarboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .
Major Products
Major products formed from these reactions include various substituted cyclopropane derivatives, amines, and oxides, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
Cis-cyclopropane-1,2-dicarboxylic acid hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cis-cyclopropane-1,2-dicarboxylic acid hydrazide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can affect various biochemical pathways, including those involved in amino acid biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-cyclopropane-1,2-dicarboxylic acid hydrazide: Similar structure but with different stereochemistry.
Cyclopropane-1,1-dicarboxylic acid hydrazide: Lacks the cis configuration.
Cyclobutane-1,2-dicarboxylic acid hydrazide: Contains a cyclobutane ring instead of a cyclopropane ring
Uniqueness
Cis-cyclopropane-1,2-dicarboxylic acid hydrazide is unique due to its specific cis configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in different biological activities and chemical properties compared to its trans and cyclobutane analogs .
Eigenschaften
Molekularformel |
C5H10N4O2 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
(1S,2R)-cyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3+ |
InChI-Schlüssel |
SCWLBXZTXMYTLF-WSOKHJQSSA-N |
Isomerische SMILES |
C1[C@H]([C@H]1C(=O)NN)C(=O)NN |
Kanonische SMILES |
C1C(C1C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone](/img/structure/B12866687.png)
![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)

